![molecular formula C7H10N2O B2510615 4-(Prop-2-yn-1-yl)piperazin-2-one CAS No. 1219606-29-7](/img/structure/B2510615.png)
4-(Prop-2-yn-1-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Prop-2-yn-1-yl)piperazin-2-one” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It has been the subject of extensive scientific research due to its diverse applications in various fields.
Synthesis Analysis
While specific synthesis methods for “4-(Prop-2-yn-1-yl)piperazin-2-one” were not found, related compounds have been synthesized through various methods. For example, a Finkelstein transhalogenation reaction was applied to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of “4-(Prop-2-yn-1-yl)piperazin-2-one” consists of a piperazine ring with a prop-2-yn-1-yl group at the 4-position and a carbonyl group at the 2-position .Physical And Chemical Properties Analysis
“4-(Prop-2-yn-1-yl)piperazin-2-one” is a chemical compound with a molecular weight of 138.17 . Additional physical and chemical properties were not found in the search results.Scientific Research Applications
- Researchers have explored the use of 4-(Prop-2-yn-1-yl)piperazin-2-one in visible-light-induced oxidative formylation reactions . The compound acts as a photosensitizer, generating singlet oxygen (1 O 2 ) and superoxide radicals (O 2 ˙ − ) through energy transfer and single electron transfer pathways. These reactive species play a crucial role in the reaction, making this compound valuable for synthetic chemistry.
- While 4-(Prop-2-yn-1-yl)piperazin-2-one itself doesn’t exhibit significant antifungal properties, derivatives synthesized from it have been studied . Notably, compounds like 9a and 9d display fungicidal activity against certain Candida strains. Understanding these derivatives’ mechanisms of action could lead to novel antifungal drug development.
- Theoretical investigations have focused on the cascade benzannulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by silver ions (Ag(I)) . The compound participates in ring-opening hydroxylation and dual ketonization, leading to the formation of 1,5-diketone intermediates. Such reactions have implications in drug synthesis and natural product chemistry.
- 4-(Prop-2-yn-1-yl)piperazin-2-one serves as a high-quality reference standard for pharmaceutical testing . Its precise characterization ensures accurate results in drug development and quality control.
Visible-Light-Induced Oxidative Formylation
Antifungal Activity
Cascade Benzannulation Reactions
Pharmaceutical Testing Reference Standard
properties
IUPAC Name |
4-prop-2-ynylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(10)6-9/h1H,3-6H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLADQKTVQKKMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219606-29-7 |
Source
|
Record name | 4-(prop-2-yn-1-yl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.